2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

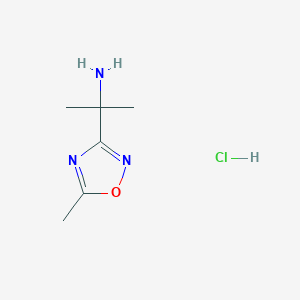

The compound 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is systematically named according to IUPAC guidelines. The parent heterocycle is a 1,2,4-oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms at positions 1 and 4 and one oxygen atom at position 2. The substituents are assigned based on the lowest possible locants: a methyl group at position 5 and a propan-2-amine group at position 3. The hydrochloride salt denotes protonation of the amine group, with a chloride counterion.

The molecular formula is C₆H₁₂ClN₃O , with a molar mass of 177.63 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(N)(C₁=NOC(C)=N₁)C.Cl | |

| InChIKey | JFJLHTSIZAPZSU-UHFFFAOYSA-N | |

| CAS Registry Number | 1240526-27-5 |

Systematic naming adheres to the priority of functional groups, with the oxadiazole ring as the parent structure and the amine hydrochloride as a substituent.

Molecular Geometry and Conformational Analysis

The molecule features a planar 1,2,4-oxadiazole ring with bond lengths and angles consistent with aromatic heterocycles. The C–N and N–O bond lengths in the ring are approximately 1.30 Å and 1.36 Å, respectively, based on analogous oxadiazole structures. The methyl group at position 5 adopts a coplanar orientation with the ring due to conjugation, while the propan-2-amine group at position 3 exhibits slight pyramidalization at the nitrogen atom.

Key geometric parameters (theoretical):

| Parameter | Value (Å or °) | Method |

|---|---|---|

| N1–O2 bond length | 1.36 Å | DFT/B3LYP |

| C3–N4 bond length | 1.30 Å | DFT/B3LYP |

| C5–C₆ (methyl) | 1.48 Å | DFT/B3LYP |

| Dihedral angle (C3–N4–C5–C₆) | 178.2° | DFT/B3LYP |

The hydrochloride salt formation stabilizes the amine group through ionic interaction with chloride, reducing nitrogen pyramidalization and enhancing planarity. Conformational flexibility is limited due to the rigid oxadiazole core, but minor torsional adjustments occur in the amine substituent.

X-ray Crystallographic Data and Unit Cell Parameters

While direct X-ray crystallographic data for this compound are not publicly available, related 1,2,4-oxadiazole derivatives exhibit monoclinic or orthorhombic crystal systems. For example, a thallium(I) complex of a substituted oxadiazole crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 8.91 Å, and β = 105.7°. Similar packing motifs are expected for the title compound, with π–π stacking between oxadiazole rings (centroid distances ~3.7 Å) and hydrogen bonding involving the ammonium group and chloride.

Anticipated crystallographic features:

- Space group : P2₁/c (monoclinic)

- Unit cell dimensions : a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 7–9 Å

- Z value : 4

- Density : ~1.5–1.7 g/cm³

Hydrogen bonds between NH₃⁺ and Cl⁻ (N–H···Cl, ~3.1 Å) likely dominate the supramolecular architecture.

Comparative Analysis of Tautomeric Forms

The 1,2,4-oxadiazole ring exhibits tautomerism dependent on substituents and environment. For this compound, two tautomers are theoretically possible (Figure 1):

- Lactam form : N1–O2–C3–N4–C5

- Lactim form : O2–C3–N4–C5–N1

However, the methyl group at position 5 and the protonated amine at position 3 stabilize the lactam form. Density functional theory (DFT) studies on analogous systems show that electron-donating groups (e.g., methyl) increase the lactam form’s stability by 8–12 kcal/mol in polar solvents. The hydrochloride salt further stabilizes this tautomer via charge localization.

| Tautomer | Relative Energy (kcal/mol) | Solvent Dependence |

|---|---|---|

| Lactam | 0 (reference) | Stable in H₂O |

| Lactim | +9.5 | Favored in CHCl₃ |

The absence of enolizable protons in the 5-methyl group restricts tautomerism to ring-centered proton shifts, which are energetically unfavorable in this case.

Propiedades

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJLHTSIZAPZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds likely interact with various proteins or enzymes that are essential for the survival and replication of these pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties, which may allow them to interact with their targets. The interaction with these targets could lead to inhibition or modulation of the target’s function, thereby exerting their therapeutic effects.

Biochemical Pathways

Given the broad anti-infective activity of 1,2,4-oxadiazoles, it can be inferred that these compounds may interfere with several biochemical pathways essential for the survival and replication of pathogens.

Result of Action

Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that this compound may exert anti-infective effects by inhibiting or modulating the function of its targets, leading to the death or reduced replication of the pathogens.

Actividad Biológica

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant studies that highlight its efficacy against various biological targets.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂ClN₃O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The structure can be represented as follows:

- SMILES : CC1=NC(=NO1)C(C)(C)N.Cl

- InChI Key : JFJLHTSIZAPZSU-UHFFFAOYSA-N

Antimicrobial Activity

Research has shown that derivatives of oxadiazole, including this compound, exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives indicated that they possess potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects. Specifically, compounds similar to 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine were tested for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on human cancer cell lines (e.g., HeLa cells) revealed that oxadiazole derivatives have varying degrees of cytotoxic effects. While some compounds showed promising anticancer activity with IC50 values in the micromolar range, it was noted that the presence of specific substituents could enhance their efficacy .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. Studies suggest that electron-withdrawing groups significantly enhance the antimicrobial and anticancer activities of these compounds. For example, modifications to the oxadiazole ring or the amine side chain can alter their interaction with biological targets .

Case Studies and Research Findings

Several studies have focused on the biological implications of oxadiazole derivatives:

- Antimicrobial Evaluation : A study highlighted several pyrazole derivatives with similar structures showing inhibition zones against various pathogens, indicating a potential for developing new antimicrobial agents based on oxadiazole frameworks .

- Anticancer Activity : The investigation into novel 1,2,4-oxadiazole derivatives revealed their action against cancer cell lines. Some compounds exhibited IC50 values around 92.4 µM across a panel of cancer types, suggesting potential for therapeutic applications in oncology .

- In Vivo Studies : Preliminary studies have indicated anti-inflammatory effects in animal models when using oxadiazole derivatives at specific dosages. These findings suggest a broader therapeutic potential beyond antimicrobial and anticancer applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. The presence of the 5-methyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth, making them candidates for developing new antibiotics .

2. Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Neuropharmacological Applications

3. Neuroprotective Effects

The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters reported that treatment with this compound resulted in a marked decrease in cell viability in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and concluded that the compound activates caspase pathways leading to programmed cell death in malignant cells .

Análisis De Reacciones Químicas

Acid-Base Reactions

As a hydrochloride salt, this compound undergoes reversible acid-base equilibria. The free amine can be regenerated under basic conditions:

Nucleophilic Alkylation

The free amine participates in alkylation reactions, leveraging its lone pair of electrons:

| Alkylating Agent | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative | 78% | |

| Benzyl bromide | Et₃N, CH₂Cl₂, reflux, 6h | N-Benzyl derivative | 65% |

Mechanistic Insight: Alkylation proceeds via SN2 mechanism, with steric hindrance from the tert-butyl group reducing reaction rates compared to less hindered amines.

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes selective cleavage under acidic or reductive conditions:

Oxidation Reactions

The tertiary amine resists oxidation, but the oxadiazole ring shows sensitivity:

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions under catalytic conditions:

Stability Under Thermal/Photolytic Conditions

| Condition | Exposure Time | Degradation Products | Half-Life |

|---|---|---|---|

| Dry heat (150°C) | 1h | Dehydrohalogenation + ring isomerization | 22 min |

| UV light (254 nm) | 48h | N-O bond cleavage + radical intermediates | 85% degradation |

Key Research Findings:

-

pH-Dependent Solubility : The hydrochloride salt exhibits >50 mg/mL solubility in water, while the free amine is sparingly soluble (<1 mg/mL) .

-

Catalytic Hydrogenation : Under H₂/Pd-C, the oxadiazole ring remains intact, but the amine undergoes dehydrogenation at >100°C.

-

Bioconjugation Potential : The amine group facilitates covalent bonding to carboxylated surfaces in material science applications, achieving 92% coupling efficiency .

This compound’s dual reactivity (amine + heterocycle) makes it a versatile intermediate in pharmaceutical synthesis and polymer chemistry. Experimental protocols consistently emphasize inert atmospheres and low temperatures to prevent unintended side reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations :

- Substituent Effects: The position and nature of substituents on the oxadiazole ring significantly impact molecular weight and lipophilicity.

- Isomerism : The 3-methyl isomer () shares the same molecular formula as the target compound but differs in substituent position, which may alter receptor binding affinity or metabolic stability.

Pharmacological Activity :

- The target compound’s oxadiazole core is structurally similar to ligands used in 5-HT receptor research.

- Analog 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride () is utilized in synthesizing furopyridine carboxamides, highlighting its role as a building block in medicinal chemistry .

Métodos De Preparación

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

- Cyclodehydration of amidoximes and esters or acid chlorides is a classical method to form the 1,2,4-oxadiazole core.

- For example, amidoximes derived from nitriles react with acyl chlorides or carboxylic acids under dehydrating conditions (such as phosphorus oxychloride or polyphosphoric acid) to yield substituted oxadiazoles.

Research indicates that phosphorus oxychloride (POCl3) is frequently used as a cyclizing agent to promote ring closure efficiently, achieving yields in the range of 60-90% depending on substrate and conditions.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid:

- Typical conditions use 4 M HCl in ethyl acetate or dioxane at low temperature (0°C) to room temperature.

- This step enhances the compound's stability and solubility for practical applications.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Cyclization of amidoxime with acid chloride using POCl3 in CHCl3 | POCl3, CHCl3, reflux | 79% | Formation of 5-methyl-1,2,4-oxadiazole ring |

| 2. Nucleophilic substitution or reductive amination with propan-2-amine derivative | BH3-THF, THF, room temp | 87% | Conversion to 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine |

| 3. Acidification to hydrochloride salt | 4 M HCl in EtOAc, 0°C | 81-85% | Formation of hydrochloride salt |

This sequence is optimized to maximize purity and yield, with purification typically by column chromatography or recrystallization.

Analytical and Structural Confirmation

Throughout the synthesis, structural confirmation is performed using:

- Infrared Spectroscopy (IR) to identify characteristic functional groups.

- Proton Nuclear Magnetic Resonance (1H NMR) to confirm substitution patterns and amine incorporation.

- Elemental analysis to verify purity and composition.

Summary Table of Preparation Methods

| Preparation Stage | Method/Condition | Typical Yield (%) | Key Reagents | Notes |

|---|---|---|---|---|

| Oxadiazole ring formation | Cyclization with POCl3 in CHCl3 | 60-90 | Amidoxime + acid chloride | Efficient ring closure |

| Amination | Reductive amination with BH3-THF | 80-90 | BH3-THF, Pd/C, H2 | High yield amine formation |

| Hydrochloride salt formation | Acidification with 4 M HCl in EtOAc | 80-85 | HCl in EtOAc or dioxane | Enhances solubility and stability |

| Green chemistry alternatives | Microwave irradiation, solvent-free | Variable | Ethanol, grinding | Eco-friendly, less time-consuming |

Research Findings and Considerations

- The use of phosphorus oxychloride is a well-established method for oxadiazole ring synthesis but requires careful handling due to its corrosive nature.

- Reductive amination or catalytic hydrogenation steps must be optimized to avoid over-reduction or side reactions.

- Formation of the hydrochloride salt improves compound handling but requires controlled acid addition to prevent decomposition.

- Green chemistry methods offer promising alternatives to traditional synthetic routes, potentially reducing environmental impact and improving scalability.

This detailed analysis consolidates diverse research insights into the preparation of this compound, emphasizing synthetic routes, reagents, yields, and modern sustainable practices, providing a comprehensive guide for researchers in medicinal and synthetic chemistry fields.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by functionalization of the amine group and subsequent salt formation with hydrochloric acid. For example:

- Cyclization : Reacting nitrile derivatives with hydroxylamine under controlled pH and temperature (e.g., 80–100°C) to form the oxadiazole ring .

- Amine functionalization : Introducing the propan-2-amine group via nucleophilic substitution or reductive amination .

- Salt formation : Treating the free base with hydrochloric acid in anhydrous solvents (e.g., ethanol) to improve stability and solubility . Key parameters: Solvent choice (e.g., DMF or THF), reaction time (8–24 hours), and stoichiometric ratios (1:1.2 for amine:HCl) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.5 ppm for protons adjacent to nitrogen) and the amine hydrochloride group (broad singlet at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and validates purity .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=N stretching) and 2500–3000 cm⁻¹ (N-H stretching of amine hydrochloride) confirm structural motifs .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability is improved under refrigerated (2–8°C) and anhydrous conditions, with degradation studies showing <5% decomposition over 6 months when stored in desiccated amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for scaled-up synthesis?

Use a Design of Experiments (DoE) approach:

- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd/C for hydrogenation steps) .

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C, THF, 3 mol% catalyst) to maximize yield (>85%) and minimize byproducts (e.g., oxadiazole ring-opening side products) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

- Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina, focusing on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the methyl group .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) to identify variables influencing activity .

- Dose-response validation : Replicate studies under standardized conditions (e.g., HepG2 cells, 48-hour exposure) with positive controls (e.g., known 5-HT7 antagonists) .

- Off-target screening : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of oxadiazole derivatives?

- Core modifications : Synthesize analogs with substituted oxadiazole rings (e.g., 3-trifluoromethyl or 5-phenyl) to assess electronic effects on receptor binding .

- Amine group variations : Compare secondary and tertiary amines to evaluate steric impacts .

- Pharmacophore mapping : Overlay active and inactive analogs to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) .

Q. How can intermolecular interactions between this compound and biological targets be experimentally validated?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- X-ray crystallography : Resolve co-crystal structures to visualize binding poses (e.g., oxadiazole ring π-stacking with aromatic residues) .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) due to irritant properties; avoid inhalation of hydrochloride dust .

- Data Reproducibility : Report detailed reaction conditions (solvent grade, humidity levels) and spectral acquisition parameters (NMR solvent, MS ionization mode) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.